molecular formula C38H42O12 B1249933 Staminolactone A

Staminolactone A

Cat. No. B1249933
M. Wt: 690.7 g/mol
InChI Key: RNTVZXREBCHYPP-UWPPZZLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Staminolactone A is a natural product found in Orthosiphon and Orthosiphon aristatus with data available.

Scientific Research Applications

Isolation and Structure Elucidation

  • Staminolactone A in Orthosiphon stamineus : Staminolactone A was isolated from the Vietnamese medicinal plant Orthosiphon stamineus. It is identified as a highly oxygenated staminane-type diterpene with mild cytotoxic activities against liver-metastatic colon 26-L5 carcinoma cells. The compound's structure was determined through extensive spectral analyses (Stampoulis et al., 1999).

Pharmacological Activities

  • Cytotoxicity and Antiproliferative Effects : Alongside other diterpenes, Staminolactone A was isolated from Orthosiphon stamineus and examined for cytotoxicity towards liver metastatic murine colon 26-L5 carcinoma cells. It was part of the study exploring novel compounds for potential pharmacological activities (Tezuka et al., 2000).

Biogenesis and Chemical Diversity

  • Supporting Biogenesis of Staminane-type Diterpenes : The isolation of Staminolactone A and other novel diterpenes from Orthosiphon stamineus supports the understanding of the biogenesis of staminane-type diterpenes. This contributes to the knowledge of the chemical diversity and biosynthetic pathways in medicinal plants (Awale et al., 2001).

properties

Product Name

Staminolactone A

Molecular Formula

C38H42O12

Molecular Weight

690.7 g/mol

IUPAC Name

[(1R,2R,4S,6S,7S,8R,9S,10S,11R,12S,13S)-6,7-diacetyloxy-8-benzoyloxy-12-ethenyl-2-hydroxy-5,5,9,13-tetramethyl-14-oxo-15,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecan-11-yl] benzoate

InChI

InChI=1S/C38H42O12/c1-8-24-27(47-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(41)38(29)49-34(44)37(24,7)50-38)35(4,5)30(46-21(3)40)28(45-20(2)39)31(36)48-33(43)23-17-13-10-14-18-23/h8-18,24-31,41H,1,19H2,2-7H3/t24-,25-,26+,27+,28-,29+,30+,31-,36-,37-,38+/m0/s1

InChI Key

RNTVZXREBCHYPP-UWPPZZLHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@H]([C@]34[C@@H]2[C@@H]([C@@H]([C@](O3)(C(=O)O4)C)C=C)OC(=O)C5=CC=CC=C5)O)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC(=O)OC1C(C(C2CC(C34C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C(C(O3)(C(=O)O4)C)C=C)OC(=O)C6=CC=CC=C6)O)(C)C)OC(=O)C

synonyms

staminolactone A
staminolactone-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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